molecular formula C14H22NO2P B5621008 (2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B5621008
M. Wt: 267.30 g/mol
InChI Key: UWZURNIPQWXAJR-UHFFFAOYSA-N
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Description

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid is a chemical compound with the molecular formula C14H22NO2P and a molecular weight of 267.3 g/mol . This compound is characterized by the presence of a phosphinic acid group, a piperidine ring, and a phenylethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid typically involves the reaction of piperidine derivatives with phenylethyl phosphinic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions may produce phosphinic esters .

Scientific Research Applications

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes. The phosphinic acid group mimics the transition state of peptide hydrolysis, allowing the compound to act as a potent inhibitor of metalloproteases. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid is unique due to its specific combination of a piperidine ring, a phenylethyl group, and a phosphinic acid group. This unique structure allows it to interact with a wide range of molecular targets and makes it a valuable tool in scientific research .

Properties

IUPAC Name

2-phenylethyl(piperidin-1-ylmethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO2P/c16-18(17,13-15-10-5-2-6-11-15)12-9-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZURNIPQWXAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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